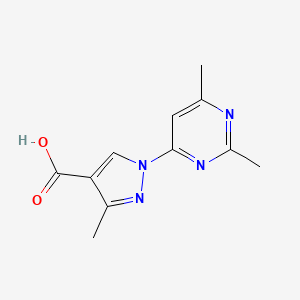
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine or pyrazole rings .
科学的研究の応用
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as a protein kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives also contain both pyrimidine and pyrazole rings and are studied for their anticancer properties.
Uniqueness
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
1-(2,6-dimethylpyrimidin-4-yl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17) |
InChIキー |
CIKKMAVOWJMOCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)




![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)

![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)
